molecular formula C20H17ClN2O4 B5488525 N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide

N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide

Cat. No. B5488525
M. Wt: 384.8 g/mol
InChI Key: ZWYNJSBPDITZQB-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. This compound has gained significant attention in the field of cancer research due to its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide binds to the hydrophobic groove of BCL-2 family proteins, preventing their interaction with pro-apoptotic proteins and leading to the activation of the intrinsic apoptotic pathway. This results in the release of cytochrome c from the mitochondria, which in turn activates caspases and ultimately leads to cell death.
Biochemical and Physiological Effects:
N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents. However, N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide has limited efficacy in cancer cells that overexpress MCL-1, a BCL-2 family protein that is not targeted by N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide.

Advantages and Limitations for Lab Experiments

N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide is a potent and selective inhibitor of BCL-2 family proteins, making it a valuable tool for studying the role of these proteins in cell survival and apoptosis. However, N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide has limited solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.

Future Directions

There are several potential directions for future research on N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide. One area of interest is the development of more potent and selective inhibitors of BCL-2 family proteins that can overcome the limitations of N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide, which could help guide the use of this compound in cancer therapy. Finally, there is a need for further investigation into the mechanisms of resistance to N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide, which could inform the development of combination therapies that can overcome this resistance.

Synthesis Methods

The synthesis of N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide involves a multistep process that starts with the reaction of 2-chlorobenzoyl chloride with 2-(1,3-benzodioxol-5-yl)acetonitrile to form N-(2-chlorobenzoyl)-2-(1,3-benzodioxol-5-yl)acetamide. This intermediate is then reacted with allylamine and subsequently treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide.

Scientific Research Applications

N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by selectively targeting BCL-2 family proteins, which are known to play a crucial role in cell survival. N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide has been tested in preclinical studies for various types of cancer, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-2-9-22-20(25)16(23-19(24)14-5-3-4-6-15(14)21)10-13-7-8-17-18(11-13)27-12-26-17/h2-8,10-11H,1,9,12H2,(H,22,25)(H,23,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYNJSBPDITZQB-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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